Boc-N-methyl-D-alanine
Overview
Description
Boc-N-methyl-D-alanine is an organic compound with the chemical formula C10H19NO5. It is a white crystalline solid that is stable at room temperature but decomposes when heated. This compound is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide. This compound is commonly used as a chemical protection reagent to protect the amino group in amino acids. It is also utilized in the synthesis of polypeptides and proteins .
Mechanism of Action
Target of Action
Boc-N-methyl-D-alanine, also known as Boc-N-Me-D-Ala-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptides and proteins . The compound acts as a protective group for these amino groups during peptide synthesis, preventing unwanted side reactions .
Mode of Action
Boc-N-Me-D-Ala-OH interacts with its targets (amino groups) through a process known as Boc protection . This involves the formation of a carbamate linkage between the amino group of the peptide or protein and the Boc group of the Boc-N-Me-D-Ala-OH . This reaction is typically catalyzed by a base and results in the formation of a Boc-protected amine .
Biochemical Pathways
The primary biochemical pathway affected by Boc-N-Me-D-Ala-OH is peptide synthesis . By protecting the amino groups in peptides and proteins, Boc-N-Me-D-Ala-OH allows for the selective addition of other amino acids to the peptide chain . This enables the synthesis of complex peptides without unwanted side reactions .
Pharmacokinetics
Like other boc-protected amino acids, it is likely to have good stability under basic and nucleophilic conditions .
Result of Action
The result of Boc-N-Me-D-Ala-OH’s action is the formation of Boc-protected amines . These protected amines can then undergo further reactions in peptide synthesis without interference from the amino group . This allows for the precise and controlled synthesis of complex peptides .
Action Environment
The action of Boc-N-Me-D-Ala-OH is influenced by several environmental factors. For example, the Boc protection reaction is typically carried out under basic conditions . Additionally, the compound is stable under a wide range of conditions, including basic and nucleophilic environments . It can be removed under acidic conditions, allowing for the selective deprotection of the amino group .
Biochemical Analysis
Biochemical Properties
Boc-N-methyl-D-alanine participates in a variety of biochemical reactions. It is primarily used as a protecting group for amines in organic synthesis, including peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it a valuable tool in the synthesis of complex molecules .
Cellular Effects
The cellular effects of this compound are largely related to its role as a protecting group in peptide synthesis . By protecting sensitive amine groups during synthesis, this compound allows for the creation of peptides with precise structures, which can have profound effects on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group. The Boc group can be added to amines under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This allows for the selective protection and deprotection of amine groups, enabling the synthesis of complex molecules with precise structures .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. The Boc group is stable towards most nucleophiles and bases, which allows it to protect sensitive amine groups for extended periods . It can be removed under acidic conditions when necessary, providing flexibility in the synthesis process .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . As a protecting group, it plays a crucial role in the synthesis of complex peptides, which are key components of many biological processes.
Transport and Distribution
As a compound primarily used in synthesis processes, its transport and distribution are typically controlled by the synthetic procedures in which it is used .
Subcellular Localization
As a compound primarily used in synthesis processes, its localization within cells would be determined by the molecules it is incorporated into during synthesis .
Preparation Methods
The preparation of Boc-N-methyl-D-alanine typically involves chemical synthesis methods. One common synthetic route is the reaction of methyl-D-alanine with Boc-2-chloropropionyl chloride to generate this compound . The reaction conditions usually involve the use of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Boc-N-methyl-D-alanine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: This compound can be oxidized using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids like trifluoroacetic acid for deprotection, bases like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are the free amine, alcohol, and oxidized derivatives, respectively.
Scientific Research Applications
Boc-N-methyl-D-alanine has several scientific research applications:
Comparison with Similar Compounds
Boc-N-methyl-D-alanine can be compared with other similar compounds such as:
Boc-N-methyl-L-alanine: Similar in structure but differs in the stereochemistry of the alanine residue.
Boc-D-alanine: Lacks the methyl group on the nitrogen, making it less sterically hindered.
Boc-L-alanine: Similar to Boc-D-alanine but with different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group on the nitrogen, which can influence its reactivity and the steric environment around the amino group.
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583400 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-38-6 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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